2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate
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Overview
Description
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethylphenylamino group, an oxoethyl group, and a cyanobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves the reaction of 4-ethylphenylamine with ethyl 4-cyanobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-cyanobenzoate
- Methyl 4-cyanobenzoate
- 4-Cyanobenzoic acid
Uniqueness
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is unique due to the presence of the ethylphenylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-13-5-9-16(10-6-13)20-17(21)12-23-18(22)15-7-3-14(11-19)4-8-15/h3-10H,2,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFUTUJBJXIDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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